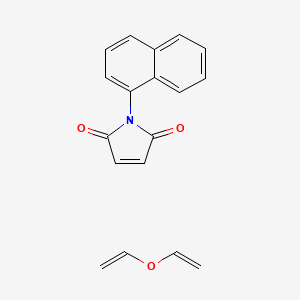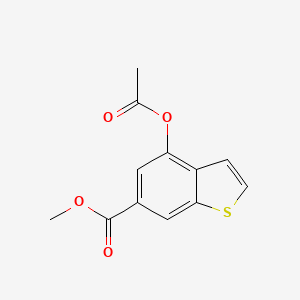
Ethyl 2-(1-methylphosphinan-4-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1-methylphosphinan-4-ylidene)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a phosphinan ring, which is a six-membered ring containing phosphorus. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1-methylphosphinan-4-ylidene)acetate typically involves the reaction of ethyl acetate with a suitable phosphine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the phosphinan ring. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and advanced monitoring systems allows for precise control over the reaction parameters, resulting in a scalable and cost-effective production method.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(1-methylphosphinan-4-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ester group into an alcohol, providing access to different functionalized derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of amides, acids, or other esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Amides, acids, or other esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1-methylphosphinan-4-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs is ongoing.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of ethyl 2-(1-methylphosphinan-4-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphinan ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(1-methylphosphinan-4-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate: This compound has a piperidine ring instead of a phosphinan ring, leading to different chemical and biological properties.
Mthis compound: The methyl ester variant has slightly different reactivity and solubility characteristics.
Ethyl 2-(1-methylphosphinan-4-ylidene)propanoate: This compound has a propanoate group instead of an acetate group, affecting its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
28399-79-3 |
|---|---|
Molekularformel |
C10H17O2P |
Molekulargewicht |
200.21 g/mol |
IUPAC-Name |
ethyl 2-(1-methylphosphinan-4-ylidene)acetate |
InChI |
InChI=1S/C10H17O2P/c1-3-12-10(11)8-9-4-6-13(2)7-5-9/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
UOGWEMDOTCOOFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C1CCP(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


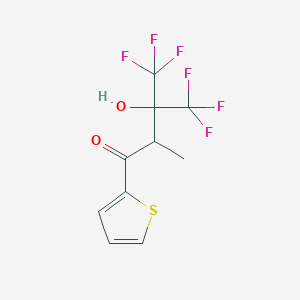

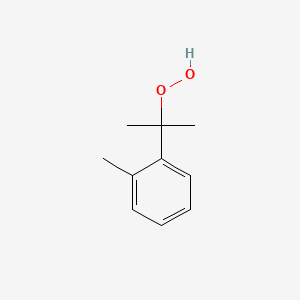
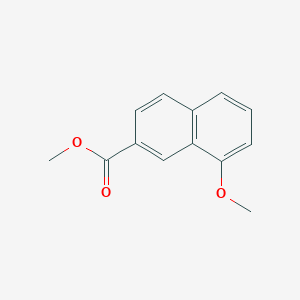

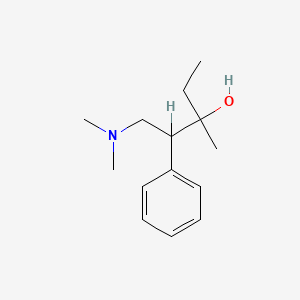
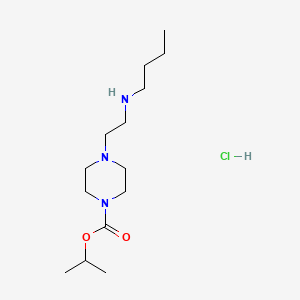
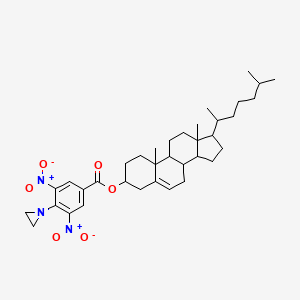
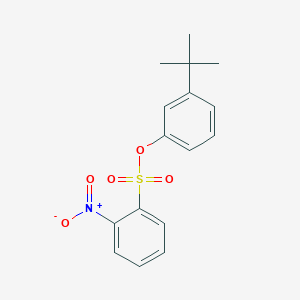
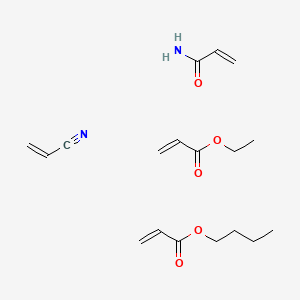
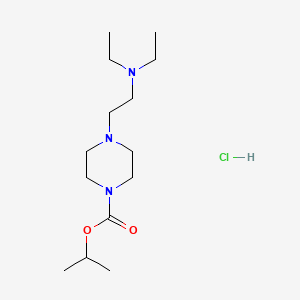
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
